molecular formula C11H7ClFNOS B5746374 N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide

N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide

Cat. No.: B5746374
M. Wt: 255.70 g/mol
InChI Key: SKSRIOWZZJUHEV-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the thiophene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide typically involves the condensation of 4-chloro-2-fluoroaniline with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain proteins or enzymes. The thiophene ring can participate in π-π stacking interactions, and the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide, N-(4-fluorophenyl): Similar structure but lacks the chloro substituent.

    Thiophene-2-carboxamide, N-(2-fluorophenyl): Similar structure but with the fluoro substituent at a different position.

    Benzo[b]thiophene-2-carboxamide derivatives: Similar core structure but with a fused benzene ring.

Uniqueness

N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its chemical reactivity and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNOS/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSRIOWZZJUHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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